molecular formula C13H10BrClO2S B8672753 2-(5-Bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane CAS No. 95238-94-1

2-(5-Bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane

Cat. No.: B8672753
CAS No.: 95238-94-1
M. Wt: 345.64 g/mol
InChI Key: BGJSRQDQPCXHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C13H10BrClO2S and its molecular weight is 345.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

95238-94-1

Molecular Formula

C13H10BrClO2S

Molecular Weight

345.64 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane

InChI

InChI=1S/C13H10BrClO2S/c14-12-6-5-11(18-12)13(8-17-13)7-16-10-3-1-9(15)2-4-10/h1-6H,7-8H2

InChI Key

BGJSRQDQPCXHDA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(COC2=CC=C(C=C2)Cl)C3=CC=C(S3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.5 g (0.05 mol) of 80% strength sodium hydride are added in portions to a suspension of 11 g (0.05 mol) of trimethylsulphonium iodide in 100 ml of dimethyl sulphoxide under a nitrogen atmosphere, and the mixture is stirred for a further 30 minutes at room temperature. A solution of 15.5 g (0.046 mol) of 2-bromo-thien-5-yl 4-chlorophenoxymethyl ketone in a small amount of dimethyl sulphoxide is then added dropwise, and the mixture is heated to 6O° C. for 1 hour. The reaction mixture is then poured onto water, and extracted with methylene chloride. The organic phase is washed several times with water, dried over magnesium sulphate and evaporated down. Crude 2-(2-bromo-thien-5-yl)-2-(4-chlorophenoxymethyl)-oxirane is obtained as a viscous oil, which is directly reacted further. ##STR9##
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